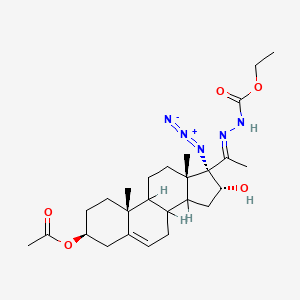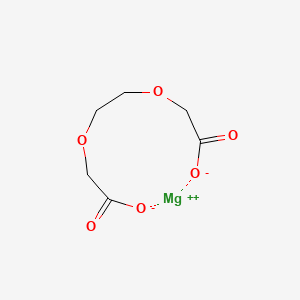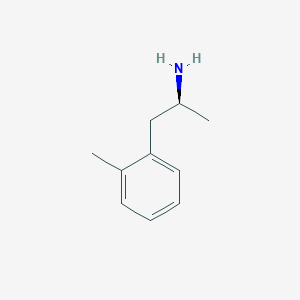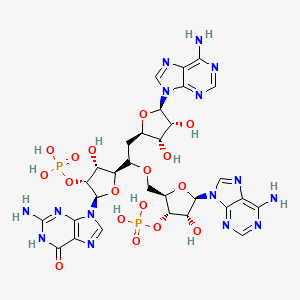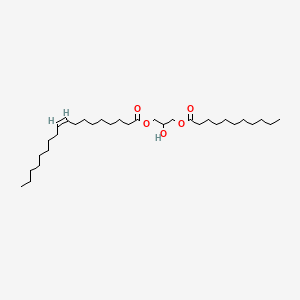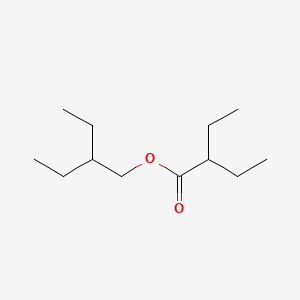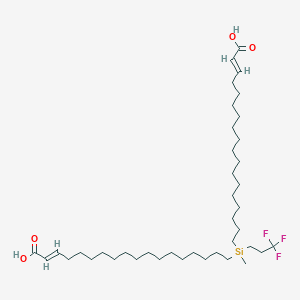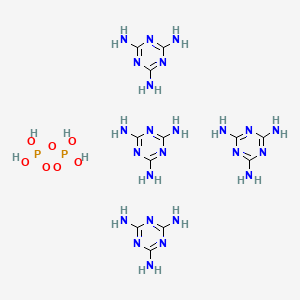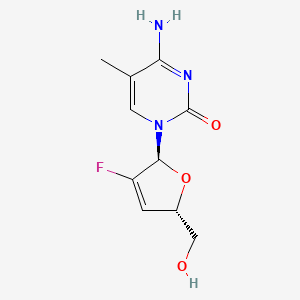
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral properties, particularly against certain strains of viruses. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Applications De Recherche Scientifique
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine involves its incorporation into viral DNA, leading to chain termination. This prevents the virus from replicating and spreading. The compound targets viral polymerases and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)cytosine
- 1-(2,3-Dideoxy-beta-D-glycero-pent-2-enofuranosyl)thymine
Uniqueness
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine is unique due to its specific configuration and the presence of a fluorine atom. This contributes to its enhanced stability and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
405238-94-0 |
|---|---|
Formule moléculaire |
C10H12FN3O3 |
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O3/c1-5-3-14(10(16)13-8(5)12)9-7(11)2-6(4-15)17-9/h2-3,6,9,15H,4H2,1H3,(H2,12,13,16)/t6-,9-/m0/s1 |
Clé InChI |
FXTDBSIYZJHNDH-RCOVLWMOSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



